拉帕奎斯塔醋酸盐

描述

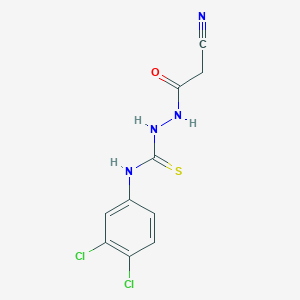

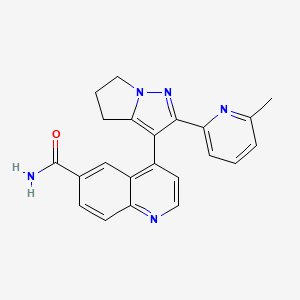

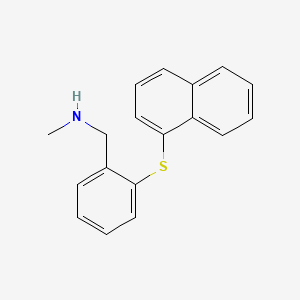

Lapaquistat acetate, also referred to as TAK475, is a squalene synthase inhibitor . As a cholesterol-lowering drug, it decreases plasma cholesterol and triglyceride levels by lowering lipoproteins containing apoB100 . It effectively lowers low-density lipoprotein cholesterol in humans .

Synthesis Analysis

Lapaquistat acetate and its active metabolite-I (TAK-475 M-I) inhibit squalene synthase, which catalyzes the conversion of farnesyl diphosphate (FPP) to squalene . This inhibition blocks the conversion of FPP to squalene in the cholesterol biosynthesis pathway .Molecular Structure Analysis

The chemical formula of Lapaquistat acetate is C33H41ClN2O9 . Its molecular weight is 645.14 . The structure of Lapaquistat acetate was analyzed and found to be consistent with its chemical formula .Chemical Reactions Analysis

Lapaquistat acetate works by inhibiting the squalene synthase enzyme, which is involved in the synthesis of cholesterol . This inhibition blocks the conversion of farnesyl diphosphate (FPP) to squalene, a key step in the cholesterol biosynthesis pathway .Physical And Chemical Properties Analysis

Lapaquistat acetate is a solid substance . It has a solubility of 50 mg/mL in DMSO when ultrasonicated . It should be stored as a powder at -20°C .科学研究应用

1. 拉帕奎斯塔醋酸盐在高胆固醇血症治疗中的作用

拉帕奎斯塔醋酸盐是一种角鲨烯合酶抑制剂,被广泛研究用于治疗高胆固醇血症。研究表明,无论作为单药治疗还是与他汀类药物联合使用,它都能有效降低低密度脂蛋白胆固醇(LDL-C)水平。在单药治疗中,它显著降低LDL-C 21.6%,与他汀类药物联合使用时降低18.0%,同时影响其他心血管风险标志,如C-反应蛋白(Stein et al., 2011)。

2. 对冠状动脉斑块的影响

使用拉帕奎斯塔醋酸盐对高胆固醇兔进行研究表明,它有潜力将不稳定的、富含巨噬细胞/脂质的冠状动脉斑块转变为稳定的纤维肌性斑块。该研究使用了特定的冠状动脉粥样硬化动物模型,暗示了拉帕奎斯塔醋酸盐在斑块稳定中的潜力(Shiomi et al., 2008)。

3. 了解肝脏摄取机制

对拉帕奎斯塔醋酸盐的代谢活性衍生物TAK-475 M-I 进行研究,以了解其在肝脏中的摄取。这项研究提供了关于胆固醇合成的肝脏选择性抑制的见解,表明了一种载体介导的肝脏摄取机制,对于角鲨烯合酶抑制剂至关重要(Ebihara et al., 2016)。

4. 动物体内药代动力学

在大鼠和狗身上对拉帕奎斯塔醋酸盐的药代动力学研究显示其生物利用度低,但突出了其代谢物M-I 的补偿药理效应。这项研究有助于了解该药物在动物和人体中的代谢和潜在疗效(Ebihara et al., 2016)。

5. 新型角鲨烯合酶抑制剂

进一步阐明拉帕奎斯塔醋酸盐作为角鲨烯合酶抑制剂的作用,突出了其与他汀类药物不同的机制。这项研究有助于更广泛地了解新型降脂药物及其机制,从而指导未来的药物开发(Elsayed & Evans, 2008)。

安全和危害

Lapaquistat acetate is effective at lowering low-density lipoprotein cholesterol, but it might cause liver damage . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

属性

IUPAC Name |

2-[1-[2-[(3R,5S)-1-(3-acetyloxy-2,2-dimethylpropyl)-7-chloro-5-(2,3-dimethoxyphenyl)-2-oxo-5H-4,1-benzoxazepin-3-yl]acetyl]piperidin-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H41ClN2O9/c1-20(37)44-19-33(2,3)18-36-25-10-9-22(34)16-24(25)30(23-7-6-8-26(42-4)31(23)43-5)45-27(32(36)41)17-28(38)35-13-11-21(12-14-35)15-29(39)40/h6-10,16,21,27,30H,11-15,17-19H2,1-5H3,(H,39,40)/t27-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMLUGNQVANVZHY-POURPWNDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C)(C)CN1C2=C(C=C(C=C2)Cl)C(OC(C1=O)CC(=O)N3CCC(CC3)CC(=O)O)C4=C(C(=CC=C4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(C)(C)CN1C2=C(C=C(C=C2)Cl)[C@H](O[C@@H](C1=O)CC(=O)N3CCC(CC3)CC(=O)O)C4=C(C(=CC=C4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H41ClN2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50432130 | |

| Record name | Lapaquistat acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

645.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Squalene synthase inhibitors are believed to have potential advantages over statins, which inhibit 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase. HMG-CoA catalyzes the conversion of HMG-CoA to mevalonate and thus serves as the primary rate-limiting enzyme in the hepatic biosynthesis of cholesterol. Squalene synthase acts downstream of mevalonate, catalyzing the dimerization of farnesyl-pyrophosphate to squalene. This is the first step in the cholesterol biosynthetic pathway that is solely committed to the production of cholesterol, and researchers believe that blockade at this site may avoid the effects associated with decreased formation of isoprenolated intermediates and metabolites in the pathway beyond HMG-CoA reductase. | |

| Record name | TAK-475 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05317 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Lapaquistat acetate | |

CAS RN |

189060-13-7 | |

| Record name | Lapaquistat acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189060-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lapaquistat acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LAPAQUISTAT ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IUH3AY74O3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[4-(1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B1674426.png)

![2,5-dichloro-N-[4-[(2,5-dichlorobenzoyl)amino]phenyl]benzamide](/img/structure/B1674429.png)

![3-{1-[3-(biphenyl-4-ylamino)-3-oxopropyl]-1H-1,2,3-triazol-4-yl}-6-hydroxy-1-methyl-2-phenyl-1H-indole-5-carboxylic acid](/img/structure/B1674430.png)